2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a structurally complex molecule featuring a spirocyclic 1,3-dioxo-2-azaspiro[4.4]nonane core linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl ring substituted with a tetrahydrofuran-2-yl group. This compound combines multiple heterocyclic systems, which are known to influence pharmacological properties such as bioavailability, metabolic stability, and target binding.
Properties
Molecular Formula |
C16H20N4O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H20N4O4S/c21-11(17-15-19-18-13(25-15)10-4-3-7-24-10)9-20-12(22)8-16(14(20)23)5-1-2-6-16/h10H,1-9H2,(H,17,19,21) |
InChI Key |
ULYUBJRURWSQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the thiadiazole and tetrahydrofuran moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
- Structure : Shares the spirocyclic core but replaces the thiadiazole-tetrahydrofuran group with a methoxyethyl-indole substituent.
- Properties : Molecular weight (MW) = 383.44 g/mol, emphasizing reduced steric bulk compared to the target compound. The indole group may enhance CNS penetration due to its aromaticity and lipophilicity .
- Applications : Likely explored for neuropharmacological activity, though specific data are unavailable.
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide
- Structure: Features a 1,3-diazaspiro[4.4]nonane system (two oxo groups) and a benzothiazole substituent.
- Properties: Benzothiazole is a known pharmacophore in anticancer and antimicrobial agents. The ethyl group may modulate metabolic stability .
1,3,4-Thiadiazole-Based Analogues
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e)
- Structure: Lacks the spirocyclic system but retains the thiadiazole-acetamide backbone. The 4-chlorobenzylthio and isopropylphenoxy groups increase hydrophobicity.
- Properties : Melting point = 132–134°C, yield = 74%. Higher lipophilicity may limit solubility compared to the target compound’s tetrahydrofuran substituent .
- Activity : Thiadiazoles with arylthio groups are often associated with antimicrobial or antitumor activity.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
- Structure: Substituted with benzylthio and methoxyphenoxy groups.
- Properties : Melting point = 135–136°C, yield = 85%. The methoxy group may enhance electronic effects for target binding .
Hybrid Heterocyclic Systems
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide
- Structure : Combines tetrahydrobenzothiophene and pyrazine moieties.
- Applications: Designed as a non-steroidal anti-inflammatory agent. The pyrazine ring may confer COX-2 selectivity .
- Contrast : The target compound’s spiro-thiadiazole system lacks pyrazine’s hydrogen-bonding capacity, suggesting divergent mechanisms.
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
- Structure: Integrates a triazinoquinazoline system with a thiadiazole-thioacetamide linker.
- Properties: MW > 450 g/mol, melting point = 266–270°C. The triazinoquinazoline core is associated with kinase inhibition .
- Comparison : The target compound’s smaller spirocyclic system may offer better pharmacokinetic profiles (e.g., lower MW, improved solubility).
Key Comparative Data
*Estimated based on analogs in .
Research Findings and Implications
- Solubility : The tetrahydrofuran substituent likely improves aqueous solubility compared to hydrophobic groups (e.g., benzylthio in 5h ) .
- Synthetic Challenges : Spirocyclic systems require precise cyclization steps, as seen in and , which may limit scalability compared to simpler thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
